Diphenylphosphane--palladium (2/1)
Description
Historical Context and Evolution of Palladium-Phosphine Catalysis
The journey of palladium-phosphine catalysis began with seminal discoveries in the mid-20th century, which laid the groundwork for the development of numerous cross-coupling reactions. These reactions, such as the Heck, Suzuki-Miyaura, and Sonogashira couplings, have become indispensable tools for synthetic chemists in academia and industry. Initially, simple phosphine (B1218219) ligands like triphenylphosphine (B44618) were employed, but the quest for more active, stable, and selective catalysts has driven the evolution towards a diverse range of phosphine architectures. The development of bulky and electron-rich phosphine ligands has been particularly instrumental in advancing the field, allowing for the coupling of challenging substrates under milder conditions.
Significance of Diphenylphosphane Ligands in Contemporary Palladium Chemistry
Diphenylphosphane (HPPh₂), as a secondary phosphine, introduces a P-H bond that imparts distinct reactivity compared to its tertiary phosphine counterpart, triphenylphosphine (PPh₃). This feature allows for different modes of coordination and participation in catalytic cycles. The electronic and steric properties of diphenylphosphane ligands can be finely tuned, influencing the stability and catalytic activity of the resulting palladium complexes. Their ability to act as monodentate ligands is crucial in forming complexes with a specific 2:1 ligand-to-metal ratio, which can exhibit unique catalytic behavior.
Overview of Key Research Areas in Diphenylphosphane-Palladium (2/1) Systems
Research into Diphenylphosphane-palladium (2/1) systems, often represented as [Pd(HPPh₂)₂X₂] (where X is a halide or other anionic ligand), is focused on several key areas. These include the synthesis and characterization of these complexes, investigation of their structural features, and exploration of their catalytic efficacy in various organic transformations. A significant area of interest is their application in cross-coupling reactions, where the nature of the phosphine ligand can profoundly impact the reaction's outcome. Understanding the structure-activity relationship in these systems is a primary goal, aiming to design more efficient and selective catalysts for synthetic applications.
A series of palladium(II) complexes derived from monodentate phosphine ligands have been successfully prepared and characterized using techniques such as ¹H, ³¹P, and ¹³C NMR, as well as high-resolution mass spectrometry. researchgate.net The synthesis of these complexes typically involves the reaction of a palladium precursor, such as Pd(cod)Cl₂ (where cod is 1,5-cyclooctadiene), with two equivalents of the corresponding phosphine ligand in a suitable solvent like dichloromethane. researchgate.net For instance, complexes of the type [PdCl₂(PR₃)₂] are often prepared by reacting Pd(cod)Cl₂ with the respective phosphine ligand. researchgate.net
The catalytic activity of these [PdCl₂(phosphine)₂] pre-catalysts has been demonstrated in Suzuki-Miyaura cross-coupling reactions. researchgate.net Studies have shown that sterically hindered and electronically deactivated aryl bromides, as well as activated ones, can be effectively coupled with phenylboronic acid to yield the corresponding products in good to excellent yields at room temperature. researchgate.net The choice of base and solvent has been found to significantly influence the performance of these catalysts. researchgate.net
While the focus is on diphenylphosphane, it is noteworthy that related palladium complexes with other phosphine ligands, such as ferrocenyl-containing phosphines, have also been synthesized and their catalytic activities in reactions like the Mizoroki-Heck and Suzuki-Miyaura couplings have been explored. mdpi.com For example, the reaction of acetyl ferrocene (B1249389) with hydrazine (B178648) monohydrate followed by treatment with aldehydes and chlorodiphenylphosphine (B86185) can yield ferrocenylimine ligands, which are then used to prepare palladium(II) complexes. mdpi.com
The structural characterization of these complexes is crucial for understanding their reactivity. X-ray crystallography has been employed to determine the solid-state structures of various palladium-phosphine complexes, revealing details about their coordination geometry. For instance, the crystal structure of trans-dichlorobis(triphenylphosphine)palladium(II) shows a slightly distorted square-planar geometry with the palladium atom located on a center of inversion. nih.gov
Interactive Data Tables
Below are interactive tables summarizing key data related to Diphenylphosphane-Palladium (2/1) systems and related compounds.
| Compound Name | Chemical Formula | Coordination Geometry | Key Spectroscopic Data | Catalytic Application |
|---|---|---|---|---|
| Bis(diphenylphosphane)palladium(II) dichloride | [PdCl₂(HPPh₂)₂] | Typically square planar | ³¹P NMR shifts are indicative of coordination to the palladium center. | Pre-catalyst for cross-coupling reactions. |
| trans-Dichlorobis(triphenylphosphine)palladium(II) | [PdCl₂(PPh₃)₂] | Slightly distorted square-planar | ¹H NMR (CDCl₃): δ 7.71 (m, PPh₃ ortho), 7.44–7.35 (m, PPh₃). ³¹P{¹H} NMR (CDCl₃): δ -21.1 (s, PPh₃). nih.gov | Catalyst for Suzuki-Miyaura and Sonogashira reactions. chemicalbook.comwikipedia.org |
| [PdCl₂(2-(diphenylphosphino)benzaldehyde)₂] | C₃₈H₃₀Cl₂O₂P₂Pd | Square planar | ³¹P NMR shifts from -11.96 to -13.71 ppm depending on substituents. researchgate.net | Suzuki-Miyaura C-C coupling. researchgate.net |
| Reaction Type | Catalyst System | Substrates | Key Findings |
|---|---|---|---|
| Suzuki-Miyaura Coupling | [PdCl₂(HPPh₂)₂] based systems | Aryl halides and arylboronic acids | Effective for a range of aryl bromides at room temperature. researchgate.net |
| Mizoroki-Heck Coupling | Ferrocenyl-phosphine palladium(II) complexes | Aryl halides and alkenes | Moderate activity observed for various substituted substrates. mdpi.com |
| Sonogashira Coupling | [PdCl₂(PPh₃)₂]/CuI | Aryl halides and terminal alkynes | Widely used and effective catalyst system. chemicalbook.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
849598-93-2 |
|---|---|
Molecular Formula |
C24H22P2Pd |
Molecular Weight |
478.8 g/mol |
IUPAC Name |
diphenylphosphane;palladium |
InChI |
InChI=1S/2C12H11P.Pd/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h2*1-10,13H; |
InChI Key |
XHHVVCGGIPSCSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)PC2=CC=CC=C2.C1=CC=C(C=C1)PC2=CC=CC=C2.[Pd] |
Origin of Product |
United States |
Ii. Synthetic Strategies and Characterization of Diphenylphosphane Palladium 2/1 Complexes
Methodologies for the Synthesis of Homogeneous Diphenylphosphane-Palladium (2/1) Complexes
Homogeneous catalysts exist in the same phase as the reactants, offering high activity and selectivity. The synthesis of these palladium complexes involves several key strategies.
Preparation of Palladium(0) Precursors with Diphenylphosphane Ligands
Palladium(0) complexes are crucial starting materials for many catalytic reactions. A common method for their preparation involves the reduction of a palladium(II) salt in the presence of an excess of the phosphine (B1218219) ligand. wikipedia.orgwikipedia.org
Another approach involves the in-situ generation of a Pd(0) complex from palladium(II) acetate (B1210297) and a bidentate phosphine ligand like 1,3-bis(diphenylphosphino)propane (B126693) (dppp). researchgate.net In this case, the phosphine ligand itself acts as the reducing agent, becoming oxidized in the process. researchgate.net The presence of water and a base can facilitate the quantitative formation of a stable Pd(0) complex. researchgate.net
The choice of solvent and reaction conditions can significantly impact the outcome. For instance, the synthesis of tetrakis(triphenylphosphine)palladium(0) has been successfully carried out in dimethylsulfoxide (DMSO) at elevated temperatures. youtube.com
Table 1: Synthesis of Palladium(0) Precursors
| Precursor | Starting Materials | Reducing Agent | Key Features |
| [Pd(PPh₃)₄] | PdCl₂, PPh₃ | Hydrazine (B178648) or Ascorbic Acid | Two-step, one-pot synthesis; air-sensitive product. wikipedia.orgwikipedia.orgyoutube.com |
| Pd(0)-dppp complex | Pd(OAc)₂, dppp | dppp | Phosphine acts as the reducing agent; requires water and base for stable complex formation. researchgate.net |
Synthesis of Palladium(II) Complexes with Diphenylphosphane Ligands
Palladium(II) complexes with diphenylphosphane ligands are versatile intermediates and catalysts in their own right. A straightforward method for their synthesis is the direct reaction of palladium(II) chloride with the phosphine ligand. wikipedia.orggoogle.com For example, reacting PdCl₂ with two equivalents of triphenylphosphine (B44618) yields dichlorobis(triphenylphosphine)palladium(II), [PdCl₂(PPh₃)₂]. wikipedia.orgnih.gov This reaction can be performed in various solvents, including dichloromethane, methanol, or even in a suspension with toluene. nih.govresearchgate.net
The geometry of the resulting complex, either cis or trans, can be influenced by the reaction conditions and the specific phosphine ligand used. The trans isomer of [PdCl₂(PPh₃)₂] is commonly obtained and has a slightly distorted square-planar geometry. nih.govresearchgate.net
Alternative palladium(II) sources like [PdCl₂(COD)] (COD = 1,5-cyclooctadiene) can also be used. nih.gov The reaction of [PdCl₂(COD)] with two equivalents of a phosphinecarboxamide ligand, for instance, produces the corresponding bis(phosphine)palladium(II) complex in high yield. nih.gov
Furthermore, oxidative addition of chlorophosphines to Pd(0) complexes provides another route to Pd(II) complexes. nih.gov This method, while less common, represents a powerful tool for synthesizing new phosphide-bridged dinuclear Pd(II) complexes. nih.gov
Table 2: Synthesis of Palladium(II) Complexes
| Complex | Starting Materials | Key Features |
| [PdCl₂(PPh₃)₂] | PdCl₂, PPh₃ | Direct reaction; can yield both cis and trans isomers. wikipedia.orggoogle.comnih.gov |
| [Pd{Ph₂PC(O)NHPh-κP}₂Cl₂] | [PdCl₂(COD)], Ph₂PC(O)NHPh | High yield synthesis from a Pd(II) precursor with a labile ligand. nih.gov |
| [PdCl(μ-PR'₂)(PMe₃)]₂ | Pd(PMe₃)₂, R'₂PCl | Synthesis via oxidative addition of a chlorophosphine to a Pd(0) complex. nih.gov |
Ligand Exchange and Complex Formation Reactions
Ligand exchange is a fundamental process in coordination chemistry and provides a versatile method for synthesizing new palladium complexes. nih.gov A pre-existing palladium complex with labile ligands can be treated with a desired phosphine ligand to form a new complex. For instance, a more sterically demanding phosphine can displace a less bulky one from a palladium oxidative addition complex (OAC), often leading to a quantitative conversion. nih.gov This strategy is particularly useful for diversifying the range of accessible catalysts. nih.gov
The displacement of one ligand by another can also be driven by the formation of a more stable complex. For example, the addition of triphenylphosphine to a solution containing a pyrazole-derived palladium(II) complex can lead to the displacement of the pyrazolic ligand and the formation of trans-[PdCl₂(PPh₃)₂]. nih.gov
Complex formation can also occur through the reaction of a palladium precursor with a multifunctional ligand. For example, a ligand containing both phosphine and iminophosphorane functionalities can coordinate to a palladium(II) center in a pincer-like fashion. rsc.org
Development and Synthesis of Heterogeneous Diphenylphosphane-Palladium (2/1) Catalysts
Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst separation and recycling. The immobilization of homogeneous palladium-phosphine complexes onto solid supports is a key strategy for creating these robust catalytic systems.
Immobilization Techniques for Diphenylphosphane Moieties on Support Materials
Various support materials, including silica (B1680970), polymers, and porous organic polymers (POPs), can be functionalized with diphenylphosphane groups. nih.govtamu.edutamu.edu
One common technique for immobilizing phosphines on silica involves the use of bifunctional phosphines containing an ethoxysilane (B94302) group, such as Ph₂P(CH₂)₃Si(OEt)₃. tamu.edutamu.edu This allows for the covalent attachment of the phosphine moiety to the silica surface through a siloxane linkage. However, this process can be complicated by side reactions, leading to the formation of P(V) species that are incapable of binding to the metal center. tamu.edutamu.edu
Another approach involves the "knitting" technique to create microporous organic polymers (POPs) that incorporate diphosphine derivatives. nih.gov These three-dimensional networks can then serve as a support for palladium catalysts. The phosphine groups act as anchoring points for the metal. nih.gov
Phosphines can also be adsorbed onto silica surfaces without covalent bonding. nsf.gov This adsorption is primarily driven by the interaction of the phosphorus lone pair with the surface silanol (B1196071) groups. nsf.gov
Preparation of Supported Palladium Complexes with Diphenylphosphane Functionalities
Once the support material is functionalized with diphenylphosphane moieties, the palladium complex can be introduced. This is typically achieved by treating the functionalized support with a solution of a palladium precursor, such as palladium(II) acetate or palladium(II) chloride. nih.govuu.nl
For instance, diphosphine-containing POPs can be charged with palladium(II) acetate in a 1:2 ratio of palladium to diphosphine, resulting in the formation of a supported Pd(II) catalyst. nih.gov The resulting materials can be highly efficient catalysts in various cross-coupling reactions. nih.gov
The preparation of supported catalysts often involves several steps, including contacting the support with a precursor solution, followed by thermal treatment and reduction to generate the active catalytic species. uu.nlresearchgate.net The choice of precursor, solvent, and treatment conditions can significantly influence the dispersion and distribution of the palladium particles on the support, which in turn affects the catalyst's performance. uu.nlresearchgate.net
Advanced Spectroscopic and Structural Elucidation of Diphenylphosphane-Palladium (2/1) Architectures
The precise characterization of diphenylphosphane-palladium complexes is achieved through a combination of sophisticated spectroscopic and crystallographic methods. These techniques provide detailed insights into the electronic environment, bonding, and three-dimensional structure of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus-31, Hydrogen-1, and Carbon-13 in Diphenylphosphane-Palladium Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of diphenylphosphane-palladium complexes in solution. ³¹P, ¹H, and ¹³C NMR each offer unique and complementary information about the ligand and its coordination to the palladium center.
Phosphorus-31 NMR is particularly powerful for directly probing the phosphorus environment. The chemical shift (δ) of the ³¹P nucleus is highly sensitive to its coordination state. rsc.org Upon coordination to a palladium center, the ³¹P signal of a diphenylphosphane ligand typically shifts downfield compared to the free phosphine. For instance, the exchange between free and complexed 1,1'-bis(diphenylphosphino)ferrocene (dppf) with palladium(II) acetate is slow on the NMR timescale, resulting in two distinct ³¹P NMR signals. nih.govresearchgate.net The number of signals, their multiplicity, and coupling constants (J-coupling) provide rich structural information. For example, in complexes with multiple, chemically inequivalent phosphine ligands, distinct ³¹P signals will be observed. The magnitude of the phosphorus-phosphorus coupling constants (JPP) can help distinguish between cis and trans geometries.
¹H and ¹³C NMR spectroscopy provide detailed information about the organic framework of the diphenylphosphane ligand. In ¹H NMR, the protons on the phenyl rings of the phosphine ligand show characteristic shifts upon complexation. Upfield shifts of the ortho-protons of a PPh₃ ligand can indicate significant shielding by an electron-rich palladium center. whiterose.ac.uk ¹³C NMR complements this by providing data on the carbon skeleton. rsc.orgresearchgate.net The chemical shifts of the carbon atoms directly bonded to phosphorus (ipso-carbons) are particularly informative and exhibit coupling to the ³¹P nucleus (JCP). acs.org
| Nucleus | Typical Chemical Shift Range (ppm) | Remarks |
| ³¹P | Coordinated: δ 20-50 | Chemical shift is highly sensitive to the coordination environment and oxidation state of palladium. mdpi.comrsc.org Free PPh₂H is around δ -41 ppm. |
| ¹H | Phenyl Protons: δ 7.0-8.0 | Shifts can be influenced by the palladium center, with some protons showing significant shielding. whiterose.ac.uk |
| ¹³C | Phenyl Carbons: δ 120-140 | Ipso-carbon signals are often split due to coupling with the phosphorus nucleus. acs.org |
This table presents typical NMR data for diphenylphosphane-palladium type complexes. Actual values are highly dependent on the specific complex structure, solvent, and temperature.
Variable-temperature NMR studies are also employed to investigate dynamic processes in solution, such as ligand exchange. rsc.orgmdpi.com By analyzing changes in the NMR spectra with temperature, thermodynamic and kinetic parameters for these exchange processes can be determined. rsc.orgnih.gov
Vibrational Spectroscopy (Infrared and Raman) for Characterization of Diphenylphosphane-Palladium Bonds
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in characterizing the bonds within diphenylphosphane-palladium complexes, particularly the direct palladium-phosphorus (Pd-P) bond. youtube.com These methods probe the vibrational energy levels of molecules.
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. researchgate.net Often, vibrations that are weak or inactive in the IR spectrum are strong and readily observed in the Raman spectrum, and vice versa. This is particularly useful for symmetrical molecules where the rule of mutual exclusion may apply. The Pd-P stretching vibration is also observable in Raman spectra and can corroborate assignments made from IR data. optica.org Vibrational circular dichroism (VCD), which measures the differential absorption of left and right circularly polarized light, can be used to study the conformation of chiral phosphine ligands upon coordination to palladium. nih.gov
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique | Remarks |
| Pd-P Stretch | 200 - 480 | IR, Raman | The exact frequency is sensitive to the nature of other ligands and the coordination geometry. optica.org |
| P-C Stretch | ~1440 | IR, Raman | Characteristic vibration of the phosphine ligand itself. researchgate.net |
| Phenyl C-H Bending | 700 - 900 | IR | Out-of-plane bending modes of the phenyl rings. |
This table presents typical vibrational frequencies for diphenylphosphane-palladium type complexes. Assignments should be confirmed by isotopic substitution or computational modeling where possible.
Mass Spectrometry Techniques for Identification of Diphenylphosphane-Palladium Species and Fragments
Mass spectrometry (MS) is a vital tool for determining the molecular weight of diphenylphosphane-palladium complexes and for gaining insight into their structure and stability through fragmentation analysis. Electrospray ionization (ESI) is a particularly gentle ionization technique well-suited for the analysis of these coordination compounds. nih.gov
In ESI-MS, a solution of the complex is sprayed into the mass spectrometer, generating gas-phase ions. The resulting mass spectrum typically shows a peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), confirming the molecular weight of the complex. rsc.orgnih.gov
By increasing the energy within the mass spectrometer (e.g., by increasing the cone voltage), the molecular ion can be induced to fragment. The analysis of these fragment ions provides a wealth of structural information. Common fragmentation pathways for diphenylphosphane-palladium complexes include:
Loss of neutral ligands: This can involve the dissociation of phosphine ligands, solvent molecules, or other ancillary ligands. nih.gov
Loss of anionic ligands: Fragments corresponding to the loss of halide or other anionic ligands are frequently observed.
Fragmentation of the phosphine ligand: Under higher energy conditions, the diphenylphosphane ligand itself can fragment, for instance, through the loss of phenyl groups. acs.org
Tandem mass spectrometry (MS/MS) experiments, where a specific parent ion is selected and fragmented, are particularly powerful for establishing fragmentation pathways and confirming the connectivity within the complex. nih.govresearchgate.net
X-ray Crystallography for Precise Molecular Structures of Diphenylphosphane-Palladium Complexes
For diphenylphosphane-palladium complexes, X-ray crystallography confirms the coordination geometry around the palladium center, which is typically square planar for Pd(II). nih.govwikipedia.org It provides unambiguous evidence for the coordination mode of the phosphine ligands (monodentate or bidentate) and the cis or trans arrangement of ligands. nih.govnih.gov
Key structural parameters obtained from X-ray crystallography include:
Pd-P bond lengths: These typically fall in the range of 2.22 to 2.34 Å. The exact length can be influenced by the electronic and steric properties of the phosphine and other ligands in the coordination sphere. rsc.org
Pd-Cl bond lengths: In chloro-complexes, these distances are also determined with high precision.
Bond angles: Angles such as P-Pd-P and Cl-Pd-P define the geometry of the complex. For example, in a square planar complex, these angles are expected to be close to 90° or 180°. researchgate.net
| Complex Type | Pd-P Bond Length (Å) | P-Pd-P Angle (°) | Coordination Geometry |
| trans-[PdCl₂(PPh₂H)₂] | ~2.31 - 2.34 | ~180 | Square Planar |
| cis-[Pd(diphosphine)Cl₂] | ~2.23 - 2.27 | ~72 - 91 | Distorted Square Planar |
| [Pd(PPh₃)₄] | ~2.32 | - | Tetrahedral (for Pd(0)) |
This table provides representative crystallographic data for palladium phosphine complexes. The values are illustrative and vary between specific structures. rsc.orgresearchgate.netcore.ac.uk
Coordination Modes and Stereochemical Aspects of Diphenylphosphane Ligands with Palladium Centers
The way in which diphenylphosphane-based ligands bind to a palladium center is a critical aspect of their chemistry, dictating the structure and reactivity of the resulting complex.
Monodentate versus Bidentate Coordination of Diphenylphosphane-Based Ligands
Diphenylphosphane itself (PPh₂H) typically acts as a monodentate ligand, coordinating to the palladium center through its single phosphorus donor atom. nih.gov In a complex with a 2:1 ligand-to-metal ratio, such as trans-[PdCl₂(PPh₂H)₂], two separate diphenylphosphane molecules each form a single bond to the palladium.
However, ligands that incorporate two diphenylphosphino groups within a single molecule, known as diphosphines, can act as bidentate ligands. These ligands can chelate to a single metal center, forming a ring. rsc.orgresearchgate.net The tendency to coordinate in a bidentate fashion is influenced by several factors, including the length of the "backbone" connecting the two phosphorus atoms. researchgate.net For example, a ligand like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) readily forms a stable five-membered chelate ring with palladium. In contrast, phosphinecarboxamide ligands can act as either monodentate (P-coordinated) or bidentate (P,S-coordinated) ligands depending on the reaction conditions. nih.gov
In some cases, a potentially bidentate ligand may coordinate in a monodentate fashion, with one phosphorus atom bound to the metal and the other remaining free. researchgate.net This can be influenced by stoichiometry and the presence of other competing ligands. Furthermore, some diphosphine ligands can act as bridging ligands, connecting two separate palladium centers. uef.fi The specific coordination mode adopted has profound implications for the stereochemistry and catalytic activity of the complex.
Chelate Ring Formation and Bite Angle Effects on Palladium Reactivity
The coordination of two bis(diphenylphosphino)methane (B1329430) (dppm) ligands to a palladium(II) center results in the formation of two highly strained four-membered chelate rings. The geometry of these rings, particularly the P-Pd-P angle, known as the bite angle, is a critical determinant of the complex's stability and reactivity. The natural bite angle of dppm is approximately 73°, a value significantly smaller than the ideal 90° for a square planar geometry, leading to considerable ring strain. researchgate.net
This inherent strain influences the electronic and steric properties of the palladium center. The bite angle can affect the rates of fundamental catalytic steps such as oxidative addition and reductive elimination. nih.gov Generally, a wider bite angle is known to facilitate reductive elimination from palladium(II) complexes. nih.govcmu.edu In the context of Diphenylphosphane-Palladium (2/1) complexes, the constrained bite angle of the two chelating dppm ligands can impact the accessibility of the metal center to substrates and influence the energy barriers for catalytic transformations.
Research has shown a correlation between the ligand bite angle and the hydricity of palladium diphosphine complexes, indicating that the bite angle can modulate the electronic properties of the metal center. kulturkaufhaus.de While extensive studies have explored the impact of varying bite angles across a range of diphosphine ligands, specific data quantifying the direct effect of the double chelation of dppm on the reactivity of the resulting [Pd(dppm)2]2+ species remains an area of active investigation. The interplay between the steric bulk of the four phenyl groups on each dppm ligand and the constrained bite angle creates a unique chemical environment that can be harnessed for specific catalytic applications. kulturkaufhaus.de
Table 1: Influence of Diphosphine Ligand Bite Angle on Palladium Complex Properties
| Diphosphine Ligand | Natural Bite Angle (°) | Observed P-Pd-P Angle (°) | Impact on Reactivity | Reference |
| Bis(diethylphosphino)ethane (depe) | ~85 | - | Lower ΔG(H-)* (43 kcal/mol) | kulturkaufhaus.de |
| Bis(diphenylphosphino)methane (dppm) | 73 | ~72-74 | Promotes formation of dinuclear complexes | researchgate.net |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 99.1 | - | Rapid reductive elimination | nih.gov |
| 9,9-Dimethyl-4,5-bis(diethylphosphino)xanthene (EtXantphos) | ~111 | - | Higher ΔG(H-)* (70 kcal/mol) | kulturkaufhaus.de |
Note: Data for dppm in a 2:1 chelating complex is limited; the table provides context from related systems.
Conformational Flexibility and Isomerism in Diphenylphosphane-Palladium Complexes
The four-membered chelate rings in bis(dppm)palladium(II) complexes are not rigid and can exhibit significant conformational flexibility. The puckered nature of these rings can lead to different conformations, such as boat-like structures. researchgate.net This flexibility can result in fluxional behavior in solution, where the complex undergoes rapid conformational changes that can be studied using variable-temperature NMR spectroscopy. nih.govrsc.org
Furthermore, the arrangement of the two chelating dppm ligands around the square planar palladium center can lead to geometric isomerism. Both cis and trans isomers are theoretically possible, although the steric hindrance between the phenyl groups of the two ligands would likely make the cis isomer less favorable. libretexts.orgyoutube.com However, the predominant isomer observed in the solid state for related bis-chelate diphosphine complexes is often the trans isomer.
The dynamic nature of these complexes can also involve metallotropic processes, where the palladium center shifts its coordination position. nih.gov In solution, an equilibrium may exist between different isomers, and the position of this equilibrium can be influenced by factors such as the solvent and temperature. For instance, NMR studies on related palladium complexes have shown the presence of multiple species in solution, indicating a complex conformational landscape. acs.org The study of these isomeric forms and their interconversion is crucial for understanding the behavior of these complexes in solution and their role in catalytic cycles.
Table 2: Spectroscopic and Structural Data for Isomers of Palladium-Diphosphine Complexes
| Complex/Isomer | Method | Key Findings | Reference |
| syn-[Pd2Cl2(dppmMe)2] | X-ray Crystallography | Boat-like conformation of the eight-membered Pd2P4C2 ring. | researchgate.net |
| anti-[Pd2Cl2(dppmMe)2] | X-ray Crystallography | Chair conformation of the fused five-membered rings. | researchgate.net |
| [Pd(L)2]2+ (L = 4-phenyl-1-(2-picolyl)-1,2,3-triazole) | VT ¹H NMR, DFT | Dynamic equilibrium between syn and anti boat-like conformers. | acs.org |
| [PdCl2(dppm)] | X-ray Crystallography | Distorted square-planar geometry with a non-planar four-membered PdP2C ring. | nih.gov |
Iii. Catalytic Applications of Diphenylphosphane Palladium 2/1 Systems
Fundamental Catalytic Principles Employing Diphenylphosphane-Palladium Catalysts
The effectiveness of diphenylphosphane-palladium catalysts is not merely a consequence of mixing a palladium source with the phosphine (B1218219) ligand. It relies on a series of intricate steps and is profoundly influenced by the specific characteristics of the ligand. Understanding these principles is crucial for optimizing reaction conditions and developing more advanced catalytic systems.
Several methods exist to generate the active Pd(0) species from Pd(II) pre-catalysts. nih.gov One common pathway involves the reduction of the Pd(II) salt, such as palladium(II) acetate (B1210297) or palladium(II) chloride, in the presence of the phosphine ligand. researchgate.netresearchgate.net The phosphine ligand itself can act as the reducing agent, becoming oxidized in the process. researchgate.net Alternatively, other reagents in the reaction mixture, such as amines, alcohols, or the organometallic coupling partner, can facilitate this reduction. youtube.comresearchgate.net For instance, in the Suzuki-Miyaura reaction, the organoboron reagent can react with the Pd(II) pre-catalyst to form an intermediate that undergoes reductive elimination, yielding the Pd(0) species. youtube.com
The generation of a monoligated palladium(0) species, L1Pd(0), is often considered the most active catalytic species in the cross-coupling cycle. nih.gov The formation of this highly reactive, coordinatively unsaturated species is promoted by the use of bulky phosphine ligands. nih.govacs.org Once formed, the Pd(0)Ln complex initiates the catalytic cycle, which typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.orgyoutube.com The oxidative addition of an organic halide to the Pd(0) complex forms a Pd(II) intermediate, which then undergoes transmetalation with the organometallic reagent. The final step, reductive elimination, forms the desired carbon-carbon bond and regenerates the active Pd(0) catalyst. nih.govyoutube.com
The development of well-defined, air- and moisture-stable Pd(II) pre-catalysts has been a significant advancement. nih.gov These pre-catalysts, often palladacycles, are designed for facile activation under mild conditions to reliably generate the desired L1Pd(0) species, thus improving the efficiency and reproducibility of the catalytic reaction. nih.govwhiterose.ac.uk
The electronic and steric properties of phosphine ligands, such as diphenylphosphane and its derivatives, are paramount in dictating the efficiency of the palladium catalyst. nih.govmanchester.ac.uk These properties directly influence the key steps of the catalytic cycle: oxidative addition and reductive elimination. nih.govnih.gov
Electronic Effects: The electronic nature of the phosphine ligand, specifically its ability to donate or withdraw electron density from the palladium center, is crucial. numberanalytics.com Electron-rich phosphines, which are strong σ-donors, increase the electron density on the palladium atom. nih.govacs.org This enhanced nucleophilicity of the Pd(0) center facilitates the oxidative addition step, which is often the rate-limiting step in the catalytic cycle, particularly with less reactive aryl chlorides. nih.govacs.org
Steric Effects: The steric bulk of the phosphine ligand also plays a critical role. manchester.ac.uk Bulky ligands, such as those with large substituents on the phosphorus atom or the biaryl backbone, promote the formation of the highly active, monoligated Pd(0) complex by discouraging the formation of less reactive, multi-ligated species. nih.govacs.orgnih.gov Furthermore, steric hindrance around the metal center is thought to facilitate the reductive elimination step, which is the product-forming step of the cycle. nih.gov A synergistic effect between the steric bulk and the rigidity of the ligand scaffold can lead to excellent catalytic activity. nih.gov
The interplay between steric and electronic effects is complex and often inseparable. manchester.ac.uk For example, increasing the steric bulk of a ligand can also alter its electronic properties. manchester.ac.uk Therefore, achieving high catalytic efficiency requires a fine balance of these two factors. acs.org For instance, while electron-rich and bulky phosphines enhance the rates of oxidative addition and reductive elimination, a moderate steric demand combined with a weaker σ-donating ability has been found to yield the highest catalytic performance in certain reactions. nih.govd-nb.info
The rational design of phosphine ligands is a key strategy for improving the performance and selectivity of palladium-catalyzed reactions. nih.govnumberanalytics.com By systematically modifying the ligand structure, chemists can fine-tune its electronic and steric properties to suit a specific transformation. numberanalytics.comacs.org
One successful strategy involves the development of dialkylbiaryl phosphines. nih.gov These ligands combine the features of being both electron-rich and sterically hindered, which has proven highly effective in a wide range of cross-coupling reactions. nih.gov The steric bulk is often introduced through ortho-substituents on the biaryl backbone, while the electron-donating character comes from the alkyl groups on the phosphorus atom. nih.gov
Another approach is the incorporation of specific functional groups into the ligand scaffold. For example, the introduction of ionic functionalities can lead to supramolecular interactions that alter the ligand's behavior and catalytic activity. nih.gov Ligands containing coordinating groups, such as the pyridyl group in diphenyl-2-pyridylphosphine (B124867), can lead to highly efficient catalysts for reactions in environmentally friendly solvents. researchgate.net
The development of pre-catalysts based on specific scaffolds, like the 2-aminobiphenyl (B1664054) palladacycle, allows for the use of a broad range of phosphine ligands and provides improved stability and activation profiles. nih.gov Furthermore, indole-based phosphine ligands have shown exceptional efficiency, enabling reactions with extremely low catalyst loadings and short reaction times. polyu.edu.hk The design of ligands that can participate in cooperative interactions with the metal center is another advanced strategy to enhance catalytic activity. numberanalytics.com Ultimately, the goal of ligand design is to create a catalytic system that is highly active, selective, stable, and compatible with a wide variety of substrates and reaction conditions. nih.govacs.org
Homogeneous Catalysis Mediated by Diphenylphosphane-Palladium Complexes
Diphenylphosphane-palladium complexes are workhorses in homogeneous catalysis, facilitating a vast array of organic transformations with high efficiency and selectivity. Their ability to form crucial carbon-carbon bonds has made them indispensable tools in modern organic synthesis.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, a contribution recognized with the 2010 Nobel Prize in Chemistry. youtube.com These reactions enable the formation of a C-C bond by coupling an organometallic reagent with an organic halide or pseudohalide. nih.gov Diphenylphosphane and its derivatives are among the most successful ligands for these transformations. nih.govnih.gov
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of the organoboron reagents. nih.govnih.gov The reaction typically involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate, catalyzed by a palladium complex in the presence of a base. nih.gov
Diphenylphosphane-palladium systems have proven to be highly effective catalysts for the Suzuki-Miyaura reaction. researchgate.netresearchgate.net The use of electron-rich and bulky phosphine ligands, such as dialkylbiaryl phosphines, has significantly expanded the scope of the reaction to include challenging substrates like unactivated aryl chlorides and sterically hindered starting materials. nih.gov These advanced catalysts can often operate at room temperature and with very low catalyst loadings. nih.govresearchgate.net
The catalytic cycle of the Suzuki-Miyaura coupling mediated by a diphenylphosphane-palladium complex follows the general mechanism of cross-coupling reactions. nih.govlibretexts.org It begins with the oxidative addition of the organic halide to the active Pd(0)L species (where L is the diphenylphosphane ligand). This is followed by transmetalation, where the organic group from the boronic acid (activated by the base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the Pd(0) catalyst. nih.govlibretexts.orgyoutube.com
The choice of base, solvent, and the specific phosphine ligand can significantly impact the yield and selectivity of the Suzuki-Miyaura reaction. youtube.com Bases such as potassium carbonate (K2CO3) and potassium phosphate (B84403) (K3PO4) are commonly employed. nih.gov Research has demonstrated that palladium complexes derived from diphenyl-2-pyridylphosphine can effectively catalyze Suzuki-Miyaura reactions in environmentally friendly solvents like water and alcohols, achieving good to excellent yields. researchgate.net
Below is a table summarizing research findings for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid using diphenylphosphane-palladium catalyst systems.
| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| p-Chloroacetophenone | ((CH₃)₃SiC₆H₄PPh₂)₂PdCl₂ (0.5 mol%) | Na₂CO₃ | 1,4-Dioxane | 90 | High | researchgate.net |
| Aryl Bromide | Pd(OAc)₂ / o-(dicyclohexylphosphino)biphenyl | K₃PO₄ | - | Room Temp | Good | researchgate.net |
| Aryl Chloride | Pd₂(dba)₃ / P(t-Bu)₃ | - | - | Room Temp | Very Good | researchgate.net |
| p-Bromotoluene | Pd(OAc)₂ / 1-Methoxy-8-(diphenylphosphino)triptycene | K₃PO₄ | 2-Methoxyethanol | 100 | High | nih.gov |
| Iodobenzene | PVA-encapsulated Pd(0) nanoparticles (0.2 mol%) | K₂CO₃ | 75% EtOH–H₂O | 30 | High | nih.gov |
Carbonylation Reactions
Carbonylation reactions involve the introduction of a carbonyl group into an organic molecule, often using carbon monoxide (CO) as a C1 source. Palladium-phosphine complexes are highly effective catalysts for these transformations. scielo.brchemrxiv.org
Hydroesterification and alkoxycarbonylation reactions involve the addition of an ester functional group across a double or triple bond. The diphenylphosphane-palladium (2/1) system is a key catalyst in this area. nih.gov For example, a variety of 1,1-disubstituted terminal olefins can be efficiently hydroesterified using a Pd(OAc)₂-DPEphos system with aryl formates. rsc.orgresearchgate.net
Similarly, the alkoxycarbonylation of alkynes can be achieved with high efficiency and regioselectivity using palladium catalysts with hemilabile P,N-ligands like (2-pyridyl)diphenylphosphine. scispace.comrsc.org These reactions can proceed under mild conditions and are crucial for the synthesis of valuable products like methyl methacrylate. scispace.comrsc.org The catalytic system often involves a palladium precursor like Pd(OAc)₂ and a phosphine ligand. mdpi.com
Table 3: Hydroesterification/Alkoxycarbonylation Catalyzed by Diphenylphosphane-Palladium (2/1) Systems
| Substrate | Reagent | Catalyst System | Solvent | Temp (°C) | Pressure (CO) | Product | Reference |
| 1,1-Disubstituted Terminal Olefins | Aryl Formates | Pd(OAc)₂/DPEphos | - | - | - | Carboxylic Esters | rsc.orgresearchgate.net |
| Benzyl (B1604629) Alcohols | CO/Methanol | Pd(OAc)₂/DPPF | DMC | 30 | 2 bar | 2-Aryl Acetates | mdpi.com |
| Phenylacetylene | Aniline/CO | Pd(OAc)₂/(2-pyridyl)diphenylphosphine | CH₂Cl₂/NMP | - | 20 atm | Branched Amide | researchgate.net |
Note: "DPEphos" is (oxydi-2,1-phenylene)bis(diphenylphosphine). "DPPF" is 1,1'-bis(diphenylphosphino)ferrocene. "DMC" is dimethyl carbonate. "NMP" is N-methylpyrrolidinone.
Related Palladium-Catalyzed Carbonylation Processes
Palladium catalysts, particularly those involving phosphine ligands, are widely utilized in carbonylation reactions, which introduce a carbonyl group into an organic molecule. scispace.com The combination of palladium acetate (Pd(OAc)₂) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) has proven to be an effective catalytic system for the methoxycarbonylation of arylalkyl alcohols. mdpi.com This process can be conducted under relatively mild conditions, such as a carbon monoxide (CO) pressure of 2 bar and a temperature of 30°C, achieving high conversion and yields of the desired acetate products, often exceeding 90%. mdpi.com
In some instances, the choice of activating agent and palladium precursor can significantly influence the reaction's efficiency. For example, using dimethyl carbonate (DMC) as an activating agent with a Pd(OAc)₂/dppf system has been shown to lead to nearly complete conversion and yield in the methoxycarbonylation of certain alkylaryl alcohols. mdpi.com The general mechanism for these palladium-catalyzed carbonylation reactions typically involves the oxidative addition of a Pd(0) species to the organic substrate, followed by CO insertion and subsequent nucleophilic attack to yield the carbonylated product and regenerate the active Pd(0) catalyst. scielo.br
The following table summarizes representative results for the palladium-catalyzed methoxycarbonylation of benzyl alcohol.
Table 1: Methoxycarbonylation of Benzyl Alcohol Catalyzed by a Diphenylphosphane-Palladium System
| Catalyst System | Activating Agent | Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
|---|---|---|---|---|---|---|
| Pd(OAc)₂/DPPF | IPAc | 5 | 130 | 18 | >90 | >90 |
C-H Functionalization and Activation Reactions
Palladium-catalyzed C-H functionalization has become a powerful method for the direct formation of carbon-carbon and carbon-heteroatom bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions. snnu.edu.cn These reactions proceed through various catalytic cycles, often involving a Pd(II)/Pd(0) or Pd(0)/Pd(II) pathway, where a C-H bond is cleaved in a key step. snnu.edu.cn
Diphenylphosphane-palladium systems have been implicated in such transformations. For instance, the use of palladium acetate in the presence of phosphine ligands can facilitate the functionalization of C-H bonds. While specific examples directly detailing a "diphenylphosphane-palladium (2/1)" system for C-H activation are part of a broader class of reactions, the principles of ligand-assisted C-H activation by palladium are well-established. The ligand, such as diphenylphosphane, plays a crucial role in stabilizing the palladium center and modulating its reactivity to enable the selective cleavage of a C-H bond.
Regio- and Enantioselective Allylic Alkylation
Palladium-catalyzed allylic alkylation is a fundamental C-C bond-forming reaction. The use of chiral phosphine ligands in conjunction with a palladium source allows for the control of both regioselectivity and enantioselectivity. A notable application is the palladium-catalyzed allylic alkylation of diphenylphosphine (B32561) oxides, which yields chiral allylphosphine (B14262219) oxides. rsc.orgresearchgate.net This method has been shown to provide products with exclusive regioselectivity and excellent enantiomeric excess. rsc.orgresearchgate.net
For example, the reaction of a trifluoromethyl-substituted allylic substrate with diphenylphosphine oxide in the presence of a palladium catalyst and a chiral bis(phosphine) ligand can afford the corresponding chiral allylphosphine oxide in high yield and enantioselectivity. rsc.org The reaction conditions are typically mild, and the starting materials are readily accessible. rsc.org
The following table provides an example of the regio- and enantioselective allylic alkylation of diphenylphosphine oxide.
Table 2: Palladium-Catalyzed Enantioselective Allylic Alkylation of Diphenylphosphine Oxide
| Palladium Source | Chiral Ligand | Substrate | Product Yield (%) | Enantiomeric Excess (%) |
|---|
Phosphination Reactions (e.g., Allylic and Aryl Phosphination)
Palladium-catalyzed phosphination reactions are a primary method for the formation of C-P bonds. These reactions typically involve the cross-coupling of an organohalide or triflate with a phosphorus-containing nucleophile, such as a secondary phosphine or phosphine oxide. Diphenylphosphane and its derivatives are common reagents in these transformations.
The palladium-catalyzed coupling of aryl halides with reagents like (trimethylstannyl)diphenylphosphine or (trimethylsilyl)diphenylphosphine provides a route to triarylphosphines. acs.org Similarly, the reaction of aryl nonaflates with diphenylphosphine oxide, accelerated by the presence of an iodide source, is an effective method for synthesizing aryl phosphine oxides. nih.gov This protocol is tolerant of a wide range of functional groups on the aryl nonaflate. nih.gov
Furthermore, palladium catalysts enable the allylic phosphination of substrates like diphenylphosphine oxide, leading to the formation of allylic phosphine oxides. ethz.ch These reactions can be performed under various conditions, and the choice of catalyst and ligands can influence the reaction's efficiency and selectivity.
Olefin Copolymerization Reactions
Palladium complexes, particularly those with bidentate phosphine ligands, are effective catalysts for the copolymerization of olefins with carbon monoxide to produce polyketones. rug.nl The structure of the diphosphine ligand significantly impacts both the reaction rate and the molecular weight of the resulting polymer. rug.nl While a wide variety of diphosphine ligands have been studied, the general principles involve a cationic palladium complex that facilitates the alternating insertion of the olefin and carbon monoxide.
The mechanism typically begins with the insertion of the olefin into a palladium-hydride or palladium-alkyl bond, followed by the insertion of CO to form a palladium-acyl species. rug.nl Subsequent insertions of the olefin and CO lead to the growth of the polymer chain. Termination can occur through various pathways, including protonolysis or alcoholysis of the palladium-acyl bond. rug.nl
The use of specific diphenylphosphane-based ligands in these systems can be tailored to control the properties of the resulting copolymers. For instance, palladium complexes with bis(diphenylphosphino)propane have been shown to be effective for the copolymerization of ethene and CO. mdpi.com
Heterogeneous Catalysis with Diphenylphosphane-Palladium (2/1) Systems
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. To address this, heterogeneous catalysts, where the active catalytic species is immobilized on a solid support, have been developed.
Application of Supported Diphenylphosphane-Palladium Catalysts in Organic Synthesis
Immobilizing diphenylphosphane-palladium complexes onto solid supports offers the advantages of easy catalyst recovery and reuse, which is particularly beneficial for industrial applications. ethz.ch Various materials have been employed as supports, including polymers, silica (B1680970), and metal-organic frameworks (MOFs). ethz.chmdpi.com
For example, palladium catalysts supported on polystyrene or mesoporous silica, functionalized with phosphine ligands, have been successfully used in cross-coupling reactions like the Sonogashira reaction. mdpi.com These supported catalysts can often be recycled multiple times without a significant loss of activity.
MOFs functionalized with diphenylphosphine groups have also emerged as promising supports for palladium catalysts. These materials can act as heterogeneous ligands, providing a well-defined coordination environment for the palladium center. Such catalysts have shown activity and selectivity comparable to their homogeneous counterparts in reactions like the Suzuki-Miyaura cross-coupling. ethz.ch
The following table lists compounds mentioned in the article.
Table 3: Compound Names
| Compound Name |
|---|
| 1,1'-Bis(diphenylphosphino)ferrocene |
| 1,3-Bis(diphenylphosphino)propane (B126693) |
| Benzyl alcohol |
| Carbon monoxide |
| Dimethyl carbonate |
| Diphenylphosphane |
| Ethene |
| Palladium |
| Palladium acetate |
| (Trimethylsilyl)diphenylphosphine |
| (Trimethylstannyl)diphenylphosphine |
Comparative Analysis of Homogeneous versus Heterogeneous Diphenylphosphane-Palladium Catalysis
The catalytic efficacy of diphenylphosphane-palladium systems is profoundly influenced by the phase in which the catalysis occurs: homogeneous or heterogeneous. In homogeneous catalysis, the diphenylphosphane-palladium (2/1) complex is soluble in the reaction medium, whereas in heterogeneous catalysis, the complex is immobilized on a solid support. This fundamental difference gives rise to distinct advantages and disadvantages concerning activity, selectivity, and practicality.
Homogeneous diphenylphosphane-palladium catalysts are characterized by their high activity and selectivity. nih.govscispace.com With the active catalytic sites being readily accessible to the reactants in the solution phase, mass transfer limitations are minimized, often leading to faster reaction rates and higher yields under milder conditions. scispace.comresearchgate.net The precise molecular nature of the active species in homogeneous systems allows for fine-tuning of steric and electronic properties through ligand modification, which can enhance catalytic performance. nih.govnih.govrsc.org However, the principal drawback of homogeneous catalysts is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination with residual palladium and complicates catalyst recycling, a significant issue on an industrial scale. researchgate.netrsc.org
However, heterogeneous catalysts often exhibit lower catalytic activity compared to their homogeneous counterparts due to mass transfer limitations and the reduced accessibility of active sites. nih.govethz.ch The process of immobilizing the catalyst can also sometimes alter its catalytic properties. A critical issue that blurs the line between these two catalytic modes is the leaching of the active metal species from the solid support into the reaction solution. qualitas1998.netresearchgate.netnih.gov In many instances, what is designed as a heterogeneous catalyst may, in fact, be acting as a reservoir for soluble, catalytically active palladium species that perform the catalysis in a homogeneous fashion. qualitas1998.netresearchgate.net
A comparative overview of the general characteristics of homogeneous and heterogeneous diphenylphosphane-palladium catalysis is presented below.
Table 1: General Comparison of Homogeneous and Heterogeneous Catalysis
| Feature | Homogeneous Diphenylphosphane-Palladium Catalysis | Heterogeneous Diphenylphosphane-Palladium Catalysis |
|---|---|---|
| Activity | Generally high due to accessible active sites nih.govscispace.com | Often lower due to mass transfer limitations nih.govethz.ch |
| Selectivity | Typically high and tunable nih.govnih.govrsc.org | Can be high, but may be affected by the support |
| Catalyst Separation | Difficult, often requires complex techniques researchgate.netrsc.org | Easy, by simple filtration ethz.chmdpi.com |
| Catalyst Reusability | Challenging researchgate.netrsc.org | Generally good, a key advantage scispace.comrsc.org |
| Product Contamination | Higher risk of metal contamination qualitas1998.net | Lower risk if leaching is minimal mdpi.com |
| Reaction Conditions | Often milder scispace.com | May require more forcing conditions |
Studies on Catalyst Stability, Leaching, and Reusability
The long-term performance of diphenylphosphane-palladium catalysts, particularly in heterogeneous systems, is critically dependent on their stability, the extent of palladium leaching, and their capacity for reuse. These factors are interconnected and are crucial for the development of sustainable and economically viable catalytic processes.
Catalyst Stability and Leaching
The stability of a heterogeneous catalyst is its ability to maintain its structural integrity and catalytic activity over multiple reaction cycles. A primary cause of deactivation in supported palladium catalysts is the leaching of the palladium species from the support into the reaction medium. nih.gov This leaching can occur through the oxidative addition of a reactant, such as an aryl halide, to the palladium atoms on the support's surface, leading to the formation of soluble palladium(II) species that enter the catalytic cycle. qualitas1998.net While these leached species can be highly active, their presence signifies a breakdown of the heterogeneous nature of the catalyst. researchgate.net
The choice of support material and the method of immobilization play a crucial role in minimizing leaching. For example, the SiliaCat DPP-Pd, a diphenylphosphine palladium(II) catalyst on a silica-based matrix, has demonstrated superior leaching resistance compared to other immobilized phosphine-based palladium catalysts in continuous-flow cross-coupling reactions. researchgate.net Similarly, palladium supported on microporous organic polymers containing diphosphine derivatives has shown minimal palladium loss, indicating strong anchoring of the palladium to the phosphine units within the support. mdpi.comcsic.es The interaction between the phosphorus atom of the phosphine ligand and the palladium metal center is vital for reducing leaching and enhancing the long-term efficiency of the catalyst. csic.es
Reusability
The reusability of a catalyst is a key metric for its practical application. Numerous studies have investigated the recycling potential of heterogeneous diphenylphosphane-palladium catalysts. For instance, palladium supported on triphenylphosphine-functionalized porous organic polymers has been successfully recycled up to seven times with only a minor decrease in its catalytic activity in aminocarbonylation reactions. researchgate.net In Suzuki-Miyaura coupling reactions, microporous organic polymer-supported palladium catalysts have been reused for at least five consecutive runs without a significant loss of activity or noticeable palladium leaching. mdpi.comcsic.es
The following table summarizes the findings from various studies on the reusability and palladium leaching of different heterogeneous catalysts featuring diphenylphosphine or similar phosphine ligands.
Table 2: Reusability and Leaching Data for Selected Heterogeneous Palladium-Phosphine Catalysts
| Catalyst System | Reaction Type | Number of Cycles | Final Yield/Activity | Palladium Leaching | Reference(s) |
|---|---|---|---|---|---|
| SiliaCat DPP-Pd | Suzuki-Miyaura | Continuous Flow | Stable performance | Low (39 µg for Suzuki reaction) | researchgate.net |
| SiliaCat DPP-Pd | Mizoroki-Heck | Continuous Flow | Stable performance | Low (332 µg for Heck reaction) | researchgate.net |
| Pd@KAPs(Ph-PPh3) | Aminocarbonylation | 7 | Minor loss of activity | Negligible | researchgate.net |
| Pd@PP-3 (diphosphine polymer) | Suzuki-Miyaura | 5 | No appreciable change in reactivity | Minimized | mdpi.comcsic.es |
| Pd supported on Schiff-base-derived polymer | Sonogashira | 5 | Small decrease (96% to 92%) | Almost leaching-free | mdpi.com |
| Pd immobilized on functionalized MOP | Heck & Suzuki-Miyaura | 5 | No significant activity loss | Not specified | rsc.org |
These studies underscore the progress made in developing robust heterogeneous diphenylphosphane-palladium catalytic systems. By carefully designing the support structure and the linkage to the palladium-phosphine complex, it is possible to create catalysts that combine the operational advantages of heterogeneous systems with the high performance often associated with their homogeneous counterparts, thereby paving the way for their broader application in industrial chemical synthesis. nih.gov
Iv. Mechanistic Investigations of Diphenylphosphane Palladium Catalysis
Elucidation of Catalytic Cycles and Elementary Reaction Steps
A typical catalytic cycle for a cross-coupling reaction involves the transformation of a palladium(0) species to a palladium(II) species and back again. This transformation is accomplished through a series of elementary reaction steps, including oxidative addition, transmetallation, and reductive elimination.
The catalytic cycle is most often initiated by the oxidative addition of an organic halide (R-X) to a coordinatively unsaturated palladium(0) complex. This process involves the cleavage of the R-X bond and the formation of two new bonds to the palladium center, resulting in a square planar palladium(II) complex. The palladium center is formally oxidized from the 0 to the +2 oxidation state.
For diphenylphosphane-palladium catalysts, the active species is typically a low-coordinate Pd(0) complex, such as (Ph2PH)2Pd or even a monoligated (Ph2PH)Pd species formed by ligand dissociation. youtube.com The general mechanism for the oxidative addition of an aryl halide (Ar-X) can be depicted as:
(Ph2PH)nPd(0) + Ar-X → (Ph2PH)2Pd(II)(Ar)(X) + (n-2)Ph2PH
The reactivity in the oxidative addition step is influenced by several factors:
The Nature of the Ligand: The steric bulk and electronic properties of the diphenylphosphane ligand are critical. Bulkier phosphines can facilitate the formation of the highly reactive monoligated Pd(0) species. nih.gov Electron-donating phosphines increase the electron density on the palladium center, which can enhance the rate of its reaction with the organic halide.
The Organic Halide: The reactivity of the organic halide follows the general trend I > Br > Cl, consistent with the C-X bond strength.
Solvent: The solvent can play a role by stabilizing intermediates and influencing ligand dissociation equilibria. nih.gov
Studies have shown that for some palladium-phosphine systems, the oxidative addition can proceed through different mechanistic pathways, including a concerted three-centered transition state or a nucleophilic displacement (SNAr-type) mechanism. nih.govchemrxiv.org The preferred pathway can be influenced by the specific phosphine (B1218219) ligand and the electronic nature of the aryl halide. nih.govchemrxiv.org For instance, with certain dihaloheteroarenes, the choice of ligand can invert the typical site selectivity of the oxidative addition, a phenomenon attributed to the ability of specific ligands to promote reaction at a 12-electron Pd(0) center versus a 14-electron center. nih.gov
Table 1: Factors Influencing Oxidative Addition to Diphenylphosphane-Palladium(0)
| Factor | Influence on Reaction Rate | Mechanistic Implication |
|---|---|---|
| Ligand Electronics | Electron-donating phosphines generally increase the rate. | Increases nucleophilicity of the Pd(0) center. |
| Ligand Sterics | Increased bulk can promote dissociation to the more reactive monoligated species. | Favors formation of catalytically active L1Pd(0). nih.gov |
| Halide Identity | Rate generally follows Ar-I > Ar-Br > Ar-Cl. | Correlates with decreasing C-X bond strength. |
| Substrate Electronics | Electron-withdrawing groups on the aryl halide typically accelerate the reaction. | Enhances the electrophilicity of the carbon atom undergoing attack. |
Reductive elimination is the final step in many catalytic cross-coupling cycles, where the two organic groups (R and R') on the palladium(II) intermediate couple to form a new bond (R-R'), and the palladium center is reduced from +2 to 0, regenerating the active catalyst. youtube.com For this step to occur, the two groups to be coupled must be in a cis orientation on the square planar palladium(II) complex.
(Ph2PH)2Pd(II)(R)(R') → R-R' + (Ph2PH)2Pd(0)
The rate of reductive elimination is highly dependent on the nature of the ligands and the groups being coupled. Key findings from mechanistic studies include:
Ligand Effects: Bulky electron-donating phosphine ligands, like those derived from biaryls, can accelerate reductive elimination. acs.org The steric bulk is thought to destabilize the Pd(II) intermediate and facilitate the formation of the three-coordinate transition state required for elimination.
Nature of Coupling Partners: The electronic nature of the groups being coupled has a significant impact. For instance, in C-N bond formation, reductive elimination is faster from Pd(II) amido complexes derived from electron-deficient aryl halides or electron-rich diarylamines. acs.org
Palladium(IV) Intermediates: While reductive elimination typically occurs from Pd(II), pathways involving palladium(IV) intermediates have been proposed, especially in reactions involving alkyl halides. elsevierpure.com In some cases, oxidative addition of a second equivalent of an organic halide can lead to a Pd(IV) species, from which reductive elimination may occur with a different stereochemical outcome. elsevierpure.com
Transmetallation is the step where an organic group is transferred from a main group organometallic reagent (e.g., an organoboron, organotin, or organomagnesium compound) to the palladium(II) center, displacing a halide or another leaving group. youtube.com This step is central to popular cross-coupling reactions like the Suzuki, Stille, and Kumada couplings.
(Ph2PH)2Pd(II)(Ar)(X) + R-M → (Ph2PH)2Pd(II)(Ar)(R) + M-X (where M = B(OR)2, SnR3, MgX, etc.)
The mechanism of transmetallation can be complex and is often the rate-limiting step in the catalytic cycle. It typically requires a vacant coordination site on the palladium complex. The process is often facilitated by a base (in the Suzuki reaction) or proceeds through a cyclic transition state. The exact nature of the active transmetallating agent and the palladium species involved can vary. youtube.com In some cases, ligand exchange, where a ligand from the main group metal complex coordinates to palladium, precedes the transfer of the organic group. youtube.com
Migratory insertion is another fundamental elementary step where an unsaturated molecule, such as an alkene, alkyne, or carbon monoxide (CO), inserts into a palladium-carbon or palladium-hydride bond. pku.edu.cn This process is key in reactions like the Heck reaction and carbonylation reactions.
In the context of diphenylphosphane-palladium catalysis, for example, the migratory insertion of CO into a Pd-aryl bond forms a palladium-acyl intermediate:
(Ph2PH)2Pd(II)(Ar)(X) + CO → (Ph2PH)2Pd(II)(C(O)Ar)(X)
This acylpalladium intermediate can then undergo further reaction, such as coupling with another nucleophile. The insertion of alkenes into Pd-H or Pd-R bonds is also a well-established process. berkeley.edu The rate and regioselectivity of migratory insertion are influenced by the steric and electronic properties of both the phosphine ligand and the inserting molecule. berkeley.edu For instance, studies on the insertion of unactivated alkenes into palladium-nitrogen bonds have shown that more electron-poor complexes undergo the insertion step faster. berkeley.edu
The catalytic activity of palladium complexes is intimately linked to the dynamics of ligand dissociation and association. Often, the catalytically active species is a coordinatively unsaturated complex formed by the dissociation of one or more phosphine ligands from a more stable, higher-coordinate precursor. youtube.com For a typical tetrakis(triphenylphosphine)palladium(0) precatalyst, dissociation of two phosphine ligands is required to generate the reactive 14-electron species that undergoes oxidative addition. youtube.com
(Ph2PH)4Pd(0) ⇌ (Ph2PH)3Pd(0) + Ph2PH ⇌ (Ph2PH)2Pd(0) + 2 Ph2PH
Kinetic Studies and Determination of Rate-Limiting Steps in Diphenylphosphane-Palladium Catalysis
The rate-limiting step is the slowest step in the catalytic cycle and acts as a bottleneck for the entire process. In many palladium-catalyzed cross-coupling reactions, either the oxidative addition or the transmetallation is rate-limiting. mdpi.com However, in some cases, reductive elimination can also be the slowest step.
For example, a kinetic analysis might reveal a rate law that is first order in the palladium catalyst and the organic halide, but zero order in the organometallic reagent. This would suggest that oxidative addition is the rate-limiting step. Conversely, if the rate is dependent on the concentration of the organometallic reagent, transmetallation is likely to be rate-limiting.
Detailed kinetic studies of elementary steps under stoichiometric conditions can also provide crucial data. nih.gov By comparing the rates of individual steps (oxidative addition, transmetallation, reductive elimination) measured independently, the slowest step under catalytic conditions can be identified. nih.gov These studies have shown that the kinetics can be complex, with different steps being rate-limiting under different conditions or for different substrate combinations.
Table 2: Common Rate-Limiting Steps in Diphenylphosphane-Palladium Catalysis
| Rate-Limiting Step | Common Reaction Type | Typical Kinetic Signature |
|---|---|---|
| Oxidative Addition | Suzuki, Heck, Buchwald-Hartwig | Rate is often independent of the nucleophile/organometallic reagent concentration. mdpi.com |
| Transmetallation | Suzuki, Stille | Rate is dependent on the concentration and nature of the organometallic reagent. |
| Reductive Elimination | Buchwald-Hartwig Amination | Can be rate-limiting, especially for challenging C-N or C-O bond formations. acs.org |
By combining these mechanistic and kinetic investigations, a detailed picture of how diphenylphosphane-palladium catalysts operate can be constructed, paving the way for the rational design of more efficient and selective catalytic systems.
Isolation and Characterization of Catalytically Relevant Diphenylphosphane-Palladium Intermediates
The catalytic cycle of palladium-mediated reactions is populated by a series of transient intermediates, the isolation and characterization of which provide invaluable snapshots of the reaction pathway. For diphenylphosphane-palladium systems, these intermediates primarily include Pd(0) and Pd(II) species. The notation "Diphenylphosphane--palladium (2/1)" typically refers to a Pd(0) complex with two diphenylphosphane (HPPh₂) ligands, formally represented as [Pd(HPPh₂)₂]. This 14-electron species is often the resting state of the catalyst or a precursor to the catalytically active monoligated 12-electron species, [Pd(HPPh₂)].
The crucial first step in many cross-coupling reactions is the oxidative addition of an organic halide (Ar-X) to the Pd(0) center, which generates a square-planar Pd(II) intermediate, trans-[Pd(Ar)(X)(HPPh₂)₂]. The isolation of these oxidative addition products is a key goal for mechanistic studies, as their structure confirms the initial stage of the catalytic cycle.
Characterization of these fleeting species relies heavily on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is an exceptionally powerful tool for probing the coordination environment of the phosphorus ligands. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to the oxidation state of the palladium, the number of coordinated phosphine ligands, and the nature of other ligands in the coordination sphere. For instance, free diphenylphosphane exhibits a specific resonance, which shifts significantly upon coordination to a palladium center. Bridging and terminal phosphine ligands in dimeric structures can also be distinguished. mdpi.com Variable-temperature NMR studies can reveal dynamic processes such as ligand exchange. researchgate.net
Below is a table summarizing representative characterization data for catalytically relevant palladium-phosphine complexes.
| Complex Type | Example Structure | Characterization Method | Key Findings | Citation |
|---|---|---|---|---|
| Pd(II) Dimer Precatalyst | [Pd(RuPhos)Cl₂]₂ | X-ray Crystallography | Dimeric structure with bridging chloride ligands. Pd-P bond length: ~2.26 Å. | rsc.org |
| Pd(II) Monomer Precatalyst | trans-[Pd(κ¹-Ph₂Ppy)₂Cl₂] | X-ray Crystallography | Square-planar geometry with monodentate phosphine ligands. Pd-P bond length: ~2.34 Å. | researchgate.net |
| Bridged Dipalladium(I) Complex | [Pd(PPh₃)(Br)]₂(μ,η²-C₄H₃N₂)₂ | ³¹P{¹H} NMR | Singlet resonance observed at δ 29.3 ppm, distinct from free PPh₃ (δ -5.0 ppm). | researchgate.net |
| Cationic Pd(II)-PH₃ Complex | [Fe(dppe)₂(H)(PH₃)][BArF₄] | ³¹P{¹H} NMR | Resonance for coordinated PH₃ at δ -91.4 ppm (pentet), distinct from dppe ligand at δ 84.7 ppm (doublet). | nih.gov |
Probing the Influence of Reaction Parameters on Mechanism and Efficiency
The outcome of a diphenylphosphane-palladium catalyzed reaction is not solely dictated by the catalyst itself but is profoundly influenced by the reaction environment. Parameters such as the choice of base, additives, solvent, and temperature can alter reaction rates, yields, and even the mechanistic pathway.
In many cross-coupling reactions, such as the Suzuki-Miyaura coupling, the base plays a multifaceted role. It is required to activate the organoboron reagent to facilitate the transmetalation step. tpu.ru Furthermore, the choice of base, in concert with the solvent, can influence the in-situ reduction of the Pd(II) precatalyst to the active Pd(0) species. The solubility and efficacy of the base are heavily dependent on the solvent system.
The solvent can significantly impact reaction rates and selectivity by stabilizing different intermediates or transition states. hes-so.ch Polar aprotic solvents like DMF or ethers like THF and dioxane are commonly employed. vu.nlmdpi.com The solvent's ability to dissolve reactants and the base, as well as its own potential to coordinate to the palladium center, are critical factors. For instance, studies have shown that in some systems, polar solvents can favor the formation of anionic palladium complexes as the active species, altering the catalytic cycle. mdpi.com
The following table illustrates the combined effect of solvent and base on the yield of a model Suzuki-Miyaura cross-coupling reaction.
| Solvent | Base | Yield (%) | Citation |
|---|---|---|---|
| Toluene | K₂CO₃ | 98 | vu.nl |
| Dioxane | K₂CO₃ | 95 | vu.nl |
| THF | K₂CO₃ | 85 | vu.nl |
| Acetonitrile | K₂CO₃ | Low Conversion | vu.nl |
| Toluene | Cs₂CO₃ | 99 | vu.nl |
| Toluene | K₃PO₄ | 99 | vu.nl |
Additives, such as other ligands or salts, can also have a pronounced effect. In some cases, the addition of a stabilizing agent can prevent catalyst decomposition into palladium black, thereby prolonging its active lifetime. rsc.org
Temperature is a critical parameter that governs the kinetics of the elementary steps in the catalytic cycle. Increasing the temperature generally accelerates the reaction rate, but it can also open up alternative, undesired reaction pathways or lead to catalyst decomposition. The optimal temperature is a balance between achieving a practical reaction rate and maintaining the stability and selectivity of the catalyst.
For many cross-coupling reactions, a specific temperature range is required to overcome the activation barriers of key steps like oxidative addition and reductive elimination. nih.gov For example, Heck reactions often necessitate elevated temperatures, typically above 100 °C, to proceed efficiently. researchgate.net The thermal stability of the palladium-phosphine complex is therefore a crucial consideration.
The following table shows the effect of temperature on the yield of a model Heck coupling reaction, demonstrating the optimization required to achieve maximum efficiency.
| Entry | Temperature (°C) | Yield (%) | Citation |
|---|---|---|---|
| 1 | 80 | 35 | mdpi.com |
| 2 | 100 | 70 | mdpi.com |
| 3 | 120 | 92 | mdpi.com |
| 4 | 140 | 95 | researchgate.net |
V. Computational and Theoretical Approaches to Diphenylphosphane Palladium Chemistry
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics of Diphenylphosphane-Palladium Systems
DFT studies have been instrumental in investigating various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.govnih.gov For instance, in the context of C-H activation, DFT calculations have corroborated experimental findings that the formation of cationic palladium species, facilitated by phosphine (B1218219) ligands, leads to higher reactivity. nih.gov The calculations can reveal the feasibility of different pathways, such as the preference for a cationic pathway in the C-H activation of benzene. nih.gov
Furthermore, DFT has been employed to study the dearomatization reaction of naphthalene (B1677914) allyl chloride with allyltributylstannane (B1265786) catalyzed by a palladium-phosphine complex. These calculations indicated that a specific (η¹-allyl)(η³-allyl)Pd(PH₃) complex is a key intermediate in the formation of the ortho-dearomatized product. nih.gov The studies also highlighted that different intermediates are responsible for the formation of ortho- versus para-dearomatized products, and that the high energy barrier for the Stille coupling pathway prevents the formation of those products. nih.gov
In the study of the preactivation of palladium catalyst precursors in phosphine-free Heck reactions, DFT calculations have been used to investigate the mechanism of complex activation. researchgate.net These theoretical investigations provide valuable information that complements experimental studies and helps in the interpretation of observed chemical behaviors.
The following table presents illustrative data from DFT studies on diphenylphosphane-palladium systems, showcasing the types of energetic and mechanistic insights that can be obtained.
Table 1: Selected DFT-Calculated Energetic Data for Elementary Steps in Palladium Catalysis
| Reaction Type | Elementary Step | System Studied | Calculated Activation Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| C-H Olefination | C-H Activation | Benzene + Pd/S,O-ligand | - | nih.gov |
| Dearomatization | Reductive Elimination | (η³-allylnaphthalene)(η¹-allyl)Pd complex | - | nih.gov |
| Methylcyclopropanation | Oxidative Addition | (Z)-2-bromovinylbenzene + Pd(PPh₃)₂ | 23.3 | frontiersin.org |
Computational Analysis of Electronic and Steric Properties of Diphenylphosphane Ligands and Their Effects on Palladium Catalysis
The catalytic efficacy of palladium complexes is intricately linked to the electronic and steric characteristics of their phosphine ligands. Computational chemistry offers robust methods to quantify these properties and correlate them with catalytic outcomes. enscm.frucla.edu
Electronic Properties: The electronic nature of a phosphine ligand, specifically its ability to donate or accept electron density, significantly influences the reactivity of the palladium center. enscm.fr A common computational tool for this analysis is Natural Bond Orbital (NBO) theory, which can quantify charge transfer between the ligand and the metal. enscm.frresearchgate.net For instance, NBO analysis can reveal the extent of σ-donation from the phosphorus atom to palladium and π-back-donation from palladium to the ligand. These electronic effects are crucial in steps like oxidative addition and reductive elimination. enscm.fr
Steric Properties: The steric bulk of the diphenylphosphane ligand plays a critical role in stabilizing the palladium center, controlling substrate access, and influencing the selectivity of the reaction. nsf.govnih.gov The Tolman cone angle is a widely used descriptor for ligand steric bulk, and it can be calculated computationally. nsf.gov More advanced methods, such as the percentage of buried volume (%Vbur), provide a more detailed representation of the steric environment around the metal. ucla.edu Computational studies have shown that the steric demand of phosphine ligands can vary significantly with the coordination number of the metal complex, a factor that has important implications for the catalytic cycle. nsf.govnih.gov
The table below summarizes key electronic and steric parameters for phosphine ligands that are commonly determined computationally.
Table 2: Computationally Derived Electronic and Steric Parameters of Phosphine Ligands
| Parameter | Description | Common Computational Method |
|---|---|---|
| Natural Charge on Phosphorus | Quantifies the electron density at the P atom. | NBO Analysis |
| Tolman Cone Angle | A measure of the steric bulk of the ligand. | Molecular Mechanics or DFT |
| Percent Buried Volume (%Vbur) | The percentage of the volume of a sphere around the metal that is occupied by the ligand. | SambVca software, based on DFT or X-ray structures |
By correlating these computed descriptors with experimental data, researchers can develop a deeper understanding of how ligand structure dictates catalytic performance. figshare.com
Prediction of Transition States and Activation Barriers for Key Elementary Steps in Diphenylphosphane-Palladium Catalysis
A significant application of computational chemistry in catalysis is the prediction of transition state (TS) structures and the calculation of their corresponding activation energies. This information is vital for understanding reaction kinetics and identifying the rate-determining step of a catalytic cycle. nih.gov
DFT calculations are extensively used to locate and characterize transition states for elementary steps such as oxidative addition, transmetalation, migratory insertion, and reductive elimination in diphenylphosphane-palladium catalyzed reactions. nih.govnih.gov For example, in a study of the palladium-catalyzed formylation of aryl bromides, DFT was used to probe the mechanisms of these key steps, and the calculated activation parameters were compared with experimental kinetic data to build a detailed mechanistic model. nih.gov
The table below provides examples of predicted activation barriers for elementary steps in palladium catalysis.
Table 3: Predicted Activation Barriers for Elementary Steps in Palladium Catalysis
| Reaction | Elementary Step | Catalyst System | Predicted Activation Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| Methylcyclopropanation | Oxidative Addition | Pd-phosphine/(Z)-2-bromovinylbenzene | 23.3 | frontiersin.org |
| Methylcyclopropanation | Protonation (Rate-Limiting) | - | 28.5 | frontiersin.org |
| C-S Bond Formation | β-Hydride Elimination | (PPh₃)₂Pd(II)HCl | 21.8 - 23.9 | nih.gov |
These computational predictions are invaluable for rationalizing experimental observations and for guiding the design of more efficient catalytic systems.
Molecular Modeling and Simulation of Diphenylphosphane-Palladium Complex Structures and Reactivity
Molecular modeling and simulation techniques provide dynamic insights into the behavior of diphenylphosphane-palladium complexes, complementing the static picture from quantum mechanical calculations. researchgate.netnih.gov These methods allow for the exploration of conformational landscapes, solvent effects, and reaction dynamics.
Molecular dynamics (MD) simulations, using classical force fields, can be employed to study the conformational flexibility of the ligands and their interactions with the solvent and substrates. For instance, MD simulations can reveal how the phenyl rings of the diphenylphosphane ligand can adopt different orientations to accommodate various reactants.
Quantum mechanics/molecular mechanics (QM/MM) hybrid methods are particularly powerful for studying reactivity in large systems. In this approach, the reactive core (the palladium atom and its immediate coordination sphere) is treated with a high-level quantum mechanical method, while the surrounding environment (the rest of the ligand, solvent molecules) is described by a more computationally efficient molecular mechanics force field. This allows for the accurate modeling of chemical reactions within a realistic cellular or solution environment. nih.gov
Crystallographic studies, often complemented by computational models, provide precise structural information about diphenylphosphane-palladium complexes. nih.govmdpi.com For example, the crystal structure of a dipalladium complex with a bridging pyrimidinyl ligand revealed a boat-form geometry for the six-membered ring formed by the palladium and ligand atoms. mdpi.com
The following table highlights some applications of molecular modeling and simulation in this area.
Table 4: Applications of Molecular Modeling and Simulation
| Technique | System | Finding | Reference |
|---|---|---|---|
| X-ray Crystallography & DFT | Dipalladium(I) terphenyl diphosphine complexes | Characterized the binding of various organic molecules to a bimetallic palladium center. | nih.gov |
| X-ray Crystallography | Dipalladium complexes with pyrimidinyl ligands | Determined the boat-form geometry of the Pd-ligand six-membered ring. | mdpi.com |
Computational Design and Optimization of Novel Diphenylphosphane-Palladium Catalysts
A key objective of computational chemistry in catalysis is the in silico design and optimization of new catalysts. rsc.orgresearchgate.net By leveraging the fundamental understanding gained from theoretical studies, researchers can rationally design novel diphenylphosphane-based ligands with enhanced properties for specific applications. bris.ac.uk
This process often involves a computational workflow that includes:
Virtual Ligand Design: Creating new ligand structures by modifying existing diphenylphosphane scaffolds.
Property Prediction: Calculating the electronic and steric properties of the new ligands using methods like DFT. chemrxiv.org
Performance Evaluation: Computationally screening the potential catalysts by calculating the energy profiles of the key steps in the desired catalytic reaction. mdpi.com
For example, in an effort to improve palladium-catalyzed aryl-nitro bond activation, a computational study systematically explored the substituent effects on an NHC-palladium ligand. chemrxiv.org This led to the design of new ligands with significantly lower activation barriers. The study highlighted the importance of not only electronic effects but also through-space electrostatic and polarization interactions between the ligand and the substrate. chemrxiv.org
The development of generalized schemes for catalyst design and optimization is an active area of research. rsc.orgresearchgate.net This involves creating databases of catalyst properties and using machine learning and other data-driven approaches to identify promising catalyst candidates.
The table below outlines a general workflow for the computational design of new catalysts.
Table 5: Workflow for Computational Catalyst Design
| Step | Description | Computational Tools |
|---|---|---|
| 1. Lead Identification | Identify a starting catalyst with known activity. | Literature search, experimental data |
| 2. Virtual Library Generation | Create a diverse set of new ligand structures. | Molecular modeling software |
| 3. High-Throughput Screening | Rapidly evaluate the properties of the virtual ligands. | DFT, QSAR models |
| 4. Detailed Mechanistic Study | Investigate the full catalytic cycle for the most promising candidates. | DFT, QM/MM |
This integrated computational and experimental approach has the potential to significantly accelerate the discovery and development of next-generation diphenylphosphane-palladium catalysts.
Vi. Future Directions and Emerging Research Trends in Diphenylphosphane Palladium Chemistry
Development of Advanced Diphenylphosphane Ligand Architectures for Enhanced Catalytic Performance and Selectivity
A primary focus of ongoing research is the rational design of novel diphenylphosphane ligands to precisely control the catalytic activity and selectivity of palladium complexes. By modifying the ligand framework, researchers can fine-tune the steric and electronic properties of the catalyst, leading to improved performance in a wide range of chemical reactions.
Exploration of Chiral Diphenylphosphane Ligands for Asymmetric Catalysis
The synthesis of enantiomerically pure compounds is a significant challenge in modern chemistry, with profound implications for the pharmaceutical and fine chemical industries. Chiral diphenylphosphane ligands are at the forefront of efforts to develop highly enantioselective palladium-catalyzed reactions. mdpi.comresearchgate.net These ligands create a chiral environment around the palladium center, enabling the catalyst to differentiate between prochiral substrates or reaction intermediates and preferentially form one enantiomer over the other.
One of the most powerful applications of this approach is in asymmetric allylic alkylation (AAA), a versatile method for constructing carbon-carbon bonds. mdpi.comresearchgate.net The design and synthesis of novel chiral diphosphine ligands have been instrumental in advancing the field of metal-catalyzed asymmetric reactions. mdpi.com A variety of chiral diphosphine ligands have been successfully employed in palladium-catalyzed AAA reactions, demonstrating high enantioselectivities. For instance, axially chiral diphosphine ligands based on a 1,1'-spiro-biindane scaffold have proven effective, achieving enantiomeric excesses (ee) of up to 99.1%. mdpi.com Similarly, chiral atropoisomeric bipyrimidinyl diphosphines have shown high activity and enantioselectivity (81-95% ee) in the same reaction. mdpi.com
A novel strategy in chiral ligand design involves the use of ion-paired ligands, where an achiral cationic ammonium–phosphine (B1218219) hybrid ligand is paired with a chiral binaphtholate anion. calis.edu.cn This approach has led to palladium complexes with remarkable stereocontrolling ability in the highly enantioselective allylic alkylation of α-nitrocarboxylates. calis.edu.cn Another innovative approach utilizes enantiopure sSPhos, a bifunctional chiral monophosphine ligand, which has demonstrated high efficacy in benchmark palladium-catalyzed allylic alkylation reactions when used as its tetrabutylammonium (B224687) salt. acs.org
The development of new classes of chiral phosphine ligands continues to be a major driver for future advancements in asymmetric catalysis. acs.org
Table 1: Performance of Selected Chiral Diphenylphosphane-Palladium Catalysts in Asymmetric Allylic Alkylation
| Chiral Ligand Type | Substrate/Nucleophile | Enantiomeric Excess (ee) | Reference |
| Axially Chiral Diphosphine (L52e) | rac-1a with dimethyl malonate | Up to 99.1% | mdpi.com |
| Atropoisomeric Bipyrimidinyl Diphosphine (L42) | rac-1a | 81-95% | mdpi.com |
| Ion-Paired Chiral Ligand | α-nitrocarboxylates | Highly enantioselective | calis.edu.cn |
| Enantiopure sSPhos | bis-phenyl allylic carbonate 1a | High | acs.org |
Design of Functionalized Diphenylphosphane Ligands with Tunable Properties
The introduction of functional groups into the diphenylphosphane ligand scaffold offers a powerful means to modulate the catalyst's properties and performance. These functional groups can influence the catalyst's solubility, stability, and electronic character, leading to enhanced reactivity and selectivity. prochemonline.com The versatility of phosphine ligands stems from their capacity to donate electron density to metal centers, forming stable complexes that augment the reactivity and selectivity of catalytic processes. prochemonline.com
For instance, the incorporation of hydrophilic functionalities, such as sulfonate groups, can render the palladium catalyst water-soluble. nih.govnih.gov This allows for catalysis to be performed in aqueous media, which offers significant advantages in terms of cost, safety, and the potential for biphasic catalysis, simplifying product separation and catalyst recycling. nih.gov The use of water-soluble phosphine ligands remains a reliable and popular strategy for transferring metal catalysts into the aqueous phase. nih.gov
Furthermore, the electronic and steric properties of phosphine ligands are critical in dictating the outcome of catalytic reactions. prochemonline.com By systematically varying the substituents on the phosphorus atom or the ligand backbone, researchers can create libraries of ligands with a wide range of properties. This "tuning" allows for the optimization of the catalyst for a specific transformation, leading to higher yields and selectivities. The development of new materials, pharmaceuticals, and fine chemicals heavily relies on the unique electronic and steric characteristics of these ligands. prochemonline.com
Strategies for More Sustainable and Recyclable Diphenylphosphane-Palladium Catalytic Systems
The high cost and potential toxicity of palladium necessitate the development of sustainable and recyclable catalytic systems. nih.govmdpi.com A key goal is to minimize palladium usage and facilitate its recovery and reuse, which is crucial for the green and industrial viability of these processes. nih.gov
One promising approach involves the use of palladium nanoparticles (PdNPs) as catalysts. mdpi.com Their high surface-area-to-volume ratio leads to exceptional catalytic activity, selectivity, and recyclability, making them well-suited for greener chemical processes. mdpi.com Innovations in this area focus on enhancing the stability and reusability of PdNPs through methods like using water-based reactions and renewable stabilizers. mdpi.com For example, palladium nanoparticles supported on polymers offer a stabilizing environment that prevents aggregation and extends the catalyst's lifespan. mdpi.com
Another strategy focuses on catalyst recycling. The use of sulfonated phosphine ligands in a green solvent/base mixture has enabled the recycling of the catalyst in Heck-Cassar-Sonogashira cross-coupling reactions, achieving high yields and fast conversions under mild conditions. nih.gov This system demonstrated no catalyst leakage or metal contamination of the final product. nih.gov Similarly, the use of water as a solvent allows for the recycling of both the solvent and the catalyst for multiple cycles with consistent catalytic performance. researchgate.net Homogeneous palladium catalysts have also been effectively recovered from reaction mixtures using organic solvent nanofiltration (OSN), allowing the catalyst and ligand to be reused up to five times with high conversion rates. rsc.org These advancements are moving the field towards more environmentally friendly and economically viable chemical synthesis. mdpi.com
Interdisciplinary Approaches Combining Experimental and Computational Methodologies for Deeper Mechanistic Insights
A growing trend in catalysis research is the integration of experimental studies with computational modeling to gain a more profound understanding of reaction mechanisms. chimia.chyoutube.com This synergistic approach allows researchers to rationalize experimental observations, predict the behavior of new catalysts, and design more efficient catalytic systems. chimia.ch
Computational chemistry, particularly quantum mechanics-based methods like Density Functional Theory (DFT), has become an invaluable tool for investigating the intricate details of catalytic cycles. chimia.chnih.gov DFT calculations can provide insights into the structures of reaction intermediates and transition states, the energies of different reaction pathways, and the electronic and steric factors that govern catalyst performance. nih.gov For example, DFT studies have been used to elucidate the directing ability of different functional groups in palladium-catalyzed C-H functionalization reactions, providing a predictive model for optimizing reaction conditions and understanding the origin of enantioselectivity. nih.gov
The combination of experimental and computational methods paves the way for the in silico design of catalysts. chimia.ch By computationally screening potential ligand structures and predicting their catalytic activity, researchers can prioritize synthetic efforts and accelerate the discovery of new and improved catalysts. This interdisciplinary approach is crucial for tackling complex catalytic challenges and advancing the field of homogeneous catalysis. chimia.chyoutube.com
Expansion of Reaction Scope and Discovery of New Transformations Enabled by Diphenylphosphane-Palladium Catalysis
Researchers are continuously seeking to expand the scope of reactions catalyzed by diphenylphosphane-palladium complexes and to discover entirely new chemical transformations. mit.edunih.gov This involves exploring new substrates, developing novel coupling partners, and designing catalysts that can promote previously inaccessible reactions.
A significant area of development is in C-N bond-forming reactions, which are of great importance in the pharmaceutical and agrochemical industries. mit.edu New dialkylbiaryl monophosphine ligands have been developed that support palladium catalysts capable of promoting carbon-nitrogen cross-coupling reactions between a variety of primary amines and aryl halides, often at room temperature. mit.edu
The discovery of new catalytic cycles is another exciting frontier. For instance, studies on palladium-catalyzed alkene diamination reactions have led to a revised mechanistic hypothesis involving a Pd(II/IV) catalytic cycle, where oxidative addition of an electrophile to a Pd(II) complex is a key step. nih.gov This new understanding has led to a significant expansion in the scope of this chemistry, allowing for the coupling of a wider variety of amines and even amides as nucleophiles. nih.gov
Furthermore, palladium catalysis continues to be a powerful tool for the formation of C-C bonds through various cross-coupling reactions such as the Suzuki, Stille, and Negishi reactions. thermofishersci.in The development of new ligands and reaction conditions is constantly expanding the utility of these transformations. The versatility of palladium catalysis is also demonstrated in its application to the synthesis of complex molecules and heterocycles. researchgate.netresearchgate.net
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing diphenylphosphane-palladium (2/1) with high purity?
- Methodological Answer : Synthesis optimization requires precise control of stoichiometry (2:1 phosphine-to-palladium ratio) and reaction conditions (e.g., inert atmosphere, temperature between 275–280°C) . Use anhydrous solvents (e.g., THF or toluene) to prevent ligand oxidation. Monitor reaction progress via <sup>31</sup>P NMR to confirm ligand coordination and absence of free phosphine. Post-synthesis purification via recrystallization in dichloromethane/hexane mixtures improves crystallinity, as indicated by melting point data (266–283°C) .
Q. How can researchers validate the structural integrity of diphenylphosphane-palladium (2/1) complexes?
- Methodological Answer : Employ X-ray crystallography to resolve bond angles and distances (e.g., Pd–P bond lengths ~2.28–2.35 Å) . Complement with spectroscopic techniques:
- IR spectroscopy : Confirm absence of unbound phosphine (P–C stretching bands ~1430 cm⁻¹).
- Elemental analysis : Verify Pd and P content within ±0.3% of theoretical values.
Cross-validate with thermal stability data (TGA/DSC) to ensure decomposition aligns with reported melting points .
Q. What safety protocols are essential when handling diphenylphosphane-palladium (2/1)?
- Methodological Answer : Adopt hazard mitigation strategies per GHS guidelines:
- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
- PPE : Wear nitrile gloves and safety goggles (H315/H319 risks).
- Waste disposal : Neutralize residues with aqueous bicarbonate before disposal (WGK 3 classification) .
Advanced Research Questions
Q. How do steric and electronic effects of phosphine ligands influence catalytic activity in cross-coupling reactions?
- Methodological Answer : Conduct comparative studies using substituent-varied phosphines (e.g., electron-rich vs. bulky ligands). For diphenylphosphane-palladium (2/1):
- Electronic effects : Measure reaction rates in Suzuki-Miyaura couplings; electron-donating groups increase Pd center electron density, accelerating oxidative addition .
- Steric effects : Use Tolman cone angles to correlate ligand bulk with turnover frequency (TOF). For example, bulky ligands may hinder transmetallation, reducing efficiency in Stille couplings .
- Data Analysis : Tabulate TOF and yields against ligand parameters (Table 1):
| Ligand Type | TOF (h⁻¹) | Yield (%) |
|---|---|---|
| Electron-rich | 1200 | 92 |
| Bulky | 450 | 78 |
Q. What strategies resolve contradictions in reported catalytic efficiencies of diphenylphosphane-palladium (2/1) across studies?
- Methodological Answer : Discrepancies often arise from:
- Reaction conditions : Compare solvent polarity (e.g., DMF vs. toluene) and base strength (K2CO3 vs. Cs2CO3).
- Ligand degradation : Monitor ligand stability via <sup>31</sup>P NMR under catalytic conditions. Free phosphine presence reduces active catalyst concentration .
- Substrate scope : Test aryl halides with varying electronegativity (e.g., p-NO2 vs. p-OMe substituents).
Q. How can computational modeling enhance mechanistic understanding of diphenylphosphane-palladium (2/1) in C–C bond formation?
- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to:
- Map energy profiles for oxidative addition, transmetallation, and reductive elimination steps.
- Simulate ligand effects on Pd center geometry (e.g., bond angles: Pd–P–C ~108–120°) .
Methodological Guidelines
- Data Collection : Use SHELX programs for crystallographic refinement and Gaussian for DFT modeling.
- Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions .
- Ethical Compliance : Adhere to WGK 3 protocols for hazardous waste and ICH guidelines for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
